molecular formula C12H24O B14310506 4,8-Dimethyldec-9-EN-1-OL CAS No. 114088-40-3

4,8-Dimethyldec-9-EN-1-OL

Cat. No.: B14310506
CAS No.: 114088-40-3
M. Wt: 184.32 g/mol
InChI Key: AZPCBZUNLFOVDO-UHFFFAOYSA-N
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Description

4,8-Dimethyldec-9-EN-1-OL is an organic compound with the molecular formula C({12})H({24})O It is characterized by the presence of a double bond at the 9th position and hydroxyl group at the 1st position, along with two methyl groups at the 4th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize 4,8-Dimethyldec-9-EN-1-OL involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4,8-dimethylnon-1-ene and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield the desired alcohol.

    Reaction Conditions

      Solvent: Anhydrous ether

      Temperature: Room temperature

      Reagents: Magnesium, formaldehyde

  • Hydroboration-Oxidation: : Another synthetic route involves the hydroboration-oxidation of 4,8-dimethyldec-9-ene. This method involves the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to form the alcohol.

    Reaction Conditions

      Solvent: Tetrahydrofuran (THF)

      Temperature: 0°C to room temperature

      Reagents: Borane, hydrogen peroxide, sodium hydroxide

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure minimal by-products and maximum purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4,8-Dimethyldec-9-EN-1-OL can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form the corresponding alkane. Catalytic hydrogenation using palladium on carbon is a typical method.

  • Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the alcohol to a chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: 4,8-Dimethyldec-9-enal (aldehyde) or 4,8-Dimethyldec-9-enoic acid (carboxylic acid).

    Reduction: 4,8-Dimethyldecane.

    Substitution: 4,8-Dimethyldec-9-en-1-yl chloride.

Scientific Research Applications

4,8-Dimethyldec-9-EN-1-OL has various applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : The compound is studied for its potential biological activities. It can be used in the synthesis of bioactive molecules and as a model compound in biochemical studies.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceuticals.

  • Industry: : It is used in the production of fragrances and flavors due to its pleasant odor. It also finds applications in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which 4,8-Dimethyldec-9-EN-1-OL exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond. These functional groups participate in various reactions, such as nucleophilic substitution and electrophilic addition.

In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4,8-Dimethyldec-9-EN-1-OL can be compared with other similar compounds, such as:

    4,8-Dimethylnon-1-ene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.

    4,8-Dimethyldecane: Saturated analog, lacks the double bond, resulting in different chemical properties.

    4,8-Dimethyldec-9-enal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a double bond and a hydroxyl group, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

114088-40-3

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

4,8-dimethyldec-9-en-1-ol

InChI

InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,11-13H,1,5-10H2,2-3H3

InChI Key

AZPCBZUNLFOVDO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)C=C)CCCO

Origin of Product

United States

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